molecular formula C12H15N5O2 B2968750 1-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid CAS No. 1144452-93-6

1-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid

Cat. No.: B2968750
CAS No.: 1144452-93-6
M. Wt: 261.285
InChI Key: GRTBPGGXPZZXHO-UHFFFAOYSA-N
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Description

The compound “1-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid” is a chemical compound with the molecular formula C12H15N5O2 . It is a complex organic molecule that contains several functional groups including a triazole ring, a pyridazine ring, and a carboxylic acid group .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. The molecule contains a triazole ring, a pyridazine ring, and a carboxylic acid group . The presence of these functional groups can significantly influence the compound’s reactivity and interactions with other molecules.

Scientific Research Applications

Antihistaminic and Anti-inflammatory Activities

Research has highlighted the synthesis of eosinophil infiltration inhibitors with antihistaminic activity. Compounds derived from [1,2,4]triazolo and imidazo[1,2-b]pyridazine frameworks, when incorporating piperidine or piperazine with a benzhydryl group, exhibited both antihistaminic and anti-inflammatory effects. Specifically, certain derivatives demonstrated potent antihistaminic activity without central H(1) receptor blockade, alongside inhibiting eosinophil infiltration in animal models, suggesting potential therapeutic applications for atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).

Antimicrobial Activity

A study on novel [1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives revealed significant antimicrobial activity against various bacterial and fungal strains. These compounds, characterized by their structural novelty, have shown promise in combating microbial resistance, indicating their potential in developing new antimicrobial agents (Suresh, Lavanya, & Rao, 2016).

Antioxidant Properties

Research into the synthesis and evaluation of [1,2,4]triazolo and pyridotriazine derivatives has demonstrated notable antioxidant properties. These findings suggest that such compounds could play a role in managing oxidative stress-related conditions, further broadening the scope of their scientific application (Riyadh, 2011).

Anti-diabetic Potential

A series of triazolo-pyridazine-6-yl-substituted piperazines were synthesized and evaluated for their potential as anti-diabetic drugs through dipeptidyl peptidase-4 (DPP-4) inhibition. These compounds demonstrated significant DPP-4 inhibition, antioxidant, and insulinotropic activities, suggesting their utility in developing new treatments for diabetes (Bindu, Vijayalakshmi, & Manikandan, 2019).

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, chemical reactions, and potential biological activities. For example, it could be interesting to explore its potential as an inhibitor of receptor tyrosine kinase c-Met . Additionally, further studies could investigate its physical and chemical properties, as well as its safety and hazards.

Properties

IUPAC Name

1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O2/c1-8-13-14-10-4-5-11(15-17(8)10)16-6-2-3-9(7-16)12(18)19/h4-5,9H,2-3,6-7H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRTBPGGXPZZXHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCCC(C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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